Calcium Gluconate

Description

Calcium gluconate is used as mineral supplement and medication when there is insufficient calcium in the diet. Supplementation may be done to treat or prevent osteoporosis or rickets, consequences of hypocalcemia. It can also be taken by mouth but is not recommended by injection into a muscle. Calcium Gluconate Injection, USP is a sterile, nonpyrogenic supersaturated solution of calcium gluconate for intravenous use only. Each mL contains: Calcium gluconate 94 mg; calcium saccharate (tetrahydrate) 4.5 mg; water for injection q.s. Hydrochloric acid and/or sodium hydroxide may have been added for pH adjustment (6.0 to 8.2). Calcium saccharate provides 6% of the total calcium and stabilizes the supersaturated solution of calcium gluconate. Each 10 mL of the injection provides 93 mg elemental calcium (Ca++) equivalent to 1 g of calcium gluconate.

Calcium Gluconate is the gluconate salt of calcium. An element or mineral necessary for normal nerve, muscle, and cardiac function, calcium as the gluconate salt helps to maintain calcium balance and prevent bone loss when taken orally. This agent may also be chemopreventive for colon and other cancers. (NCI04)

CALCIUM GLUCONATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2017 and is indicated for hypocalcemia and has 4 investigational indications.

The calcium salt of gluconic acid. The compound has a variety of uses, including its use as a calcium replenisher in hypocalcemic states.

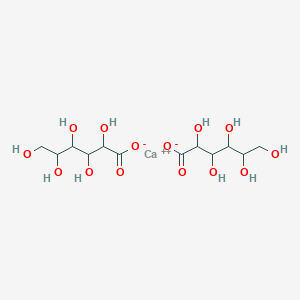

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEHYRZPVYRGPP-IYEMJOQQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22CaO14 | |

| Record name | CALCIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029618 | |

| Record name | Calcium D-gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, white crystalline granules or powder, stable in air, Odorless solid; Soluble in water; [HSDB] White powder; [Sigma-Aldrich MSDS], WHITE SOLID IN VARIOUS FORMS. | |

| Record name | CALCIUM GLUCONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium gluconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, insoluble in ethanol, Slowly soluble in 5 parts boiling water; insoluble in alc or other organic solvents. Slowly soluble in 30 parts cold, about 5 parts boiling water, Insoluble in acetic acid, Sol in water 3.3 g/100 cc at 15 °C, In water, 3.33X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 3.5 (moderate) | |

| Record name | CALCIUM GLUCONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/994 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.30-0.65 g/cm³ | |

| Record name | CALCIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystals, granules, or powder | |

CAS No. |

299-28-5 | |

| Record name | Calcium Gluconate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Gluconic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium D-gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium gluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM GLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQE6VB453K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/994 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

120 °C, 178 °C | |

| Record name | CALCIUM GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/994 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

What is the mechanism of action of Calcium Gluconate in vitro?

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Calcium Gluconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the in vitro mechanism of action of calcium gluconate. In experimental settings, calcium gluconate serves as a stable, soluble pro-drug that dissociates to provide biologically active calcium ions (Ca²⁺). Its mechanism is therefore functionally equivalent to the mechanism of extracellular calcium. The primary molecular target for extracellular Ca²⁺ is the Calcium-Sensing Receptor (CaSR), a pleiotropic G-protein-coupled receptor (GPCR). Activation of the CaSR by Ca²⁺ initiates a cascade of intracellular signaling events, most prominently through the Gαq/11 pathway, leading to the generation of inositol 1,4,5-trisphosphate (IP₃) and a subsequent flux of calcium from intracellular stores. This guide provides a detailed overview of these signaling pathways, quantitative data on receptor activation, comprehensive experimental protocols for studying these effects, and visualizations of the key molecular and experimental processes.

Core Mechanism: Dissociation and Ion Availability

In an aqueous environment such as cell culture medium, calcium gluconate, a salt of calcium and gluconic acid, readily dissociates to yield a calcium ion (Ca²⁺) and two gluconate anions.[1][2] The Ca²⁺ ion is the sole pharmacologically active component in this context, making calcium gluconate an efficient and highly bioavailable vehicle for elevating extracellular calcium concentration in a controlled in vitro setting.[2] The gluconate portion is generally considered biologically inert with respect to the acute signaling pathways discussed herein.

Primary Molecular Target: The Calcium-Sensing Receptor (CaSR)

The principal mechanism by which extracellular Ca²⁺ exerts its effects in vitro is by acting as a direct, orthosteric agonist for the Calcium-Sensing Receptor (CaSR).[3][4] The CaSR is a Class C GPCR that plays a critical role in systemic calcium homeostasis. It functions as a homodimer, with a large extracellular domain that binds Ca²⁺, a seven-transmembrane domain, and an intracellular domain that couples to various G-proteins.

CaSR-Mediated Signaling Pathways

Upon binding of extracellular Ca²⁺, the CaSR undergoes a conformational change that activates multiple heterotrimeric G-proteins.

-

Gαq/11 Pathway (Primary): This is the canonical signaling pathway for the CaSR. Activation of Gαq/11 stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ diffuses through the cytosol and binds to IP₃ receptors (IP₃R), which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum (ER). This binding triggers the release of stored Ca²⁺ from the ER into the cytosol, leading to a rapid and measurable increase in the intracellular calcium concentration ([Ca²⁺]i).

-

Other G-Protein Pathways: The CaSR is functionally pleiotropic and can also couple to other G-protein families, including Gαi/o (inhibiting adenylyl cyclase), Gαs, and Gα12/13, depending on the cell type and local signaling environment.

Quantitative Data: Receptor Activation

The sensitivity of the CaSR to extracellular calcium is typically quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of Ca²⁺ that provokes a response halfway between the baseline and maximum. This value can vary depending on the cell type, receptor expression level, and the presence of allosteric modulators.

| Cell Type | Experimental Model | EC₅₀ of Extracellular Ca²⁺ | Reference(s) |

| Human Aortic Smooth Muscle Cells (HASMC) | Endogenous CaSR Expression | 0.52 mM | |

| HEK-293 Cells | Transiently Transfected with wild-type human CaSR | ~3.0 - 4.0 mM | |

| HEK-293 Cells | Transfected with activating CaSR mutant (T888M) | ~2.5 mM (Leftward shift) | |

| Ovine Keratinocytes | Endogenous CaSR Expression | ~0.3 mM | |

| Bovine Parathyroid Cells | Endogenous CaSR Expression | ~1.0 - 1.5 mM |

Note: EC₅₀ values are approximate and can vary significantly between experiments. The data presented here are for illustrative purposes based on published findings.

Experimental Protocols

The most common in vitro method to quantify the activation of the CaSR and subsequent signaling is the calcium flux assay . This assay measures the change in free cytosolic calcium concentration ([Ca²⁺]i) using fluorescent indicators.

General Workflow for a Calcium Flux Assay

Detailed Protocol: Calcium Flux Assay Using Fluo-8 AM

This protocol is adapted for adherent cells (e.g., HEK-293 cells stably expressing CaSR) in a 96-well plate format.

Materials:

-

HEK-293 cells stably expressing human CaSR

-

96-well black, clear-bottom microplate

-

Culture Medium: DMEM/F-12 with 10% FBS

-

Fluo-8 AM dye loading solution (e.g., from a commercial kit)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Calcium Gluconate stock solution (e.g., 100 mM in water, sterile filtered)

-

Ionomycin (positive control)

-

EGTA (negative control/chelator)

-

Fluorescence plate reader with injection capabilities (e.g., FlexStation 3)

Procedure:

-

Cell Plating: Seed the HEK-CaSR cells into a 96-well black, clear-bottom plate at a density of 50,000–80,000 cells per well.

-

Incubation: Culture the cells for 24-48 hours at 37°C and 5% CO₂ until they form a confluent monolayer.

-

Preparation of Dye Loading Solution: Prepare the Fluo-8 dye loading solution according to the manufacturer's instructions. Typically, this involves diluting a DMSO stock of Fluo-8 AM into an assay buffer (e.g., HBSS) containing an agent like Pluronic F-127 to aid in dye solubilization.

-

Dye Loading: Carefully remove the culture medium from the wells. Add 100 µL of the Fluo-8 dye loading solution to each well.

-

Incubation with Dye: Incubate the plate at 37°C for 45-60 minutes, protected from light.

-

Washing: After incubation, gently remove the dye solution. Wash the cells twice with 100 µL of HBSS to remove any extracellular dye. After the final wash, leave 100 µL of HBSS in each well.

-

Baseline Reading: Place the plate into the fluorescence plate reader. Allow the cells to equilibrate to the instrument's temperature for 5-10 minutes. Measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm) for 20-30 seconds.

-

Compound Injection and Measurement: Configure the instrument to automatically inject a desired volume (e.g., 20 µL) of the calcium gluconate working solutions to achieve the final desired concentrations. Immediately after injection, begin continuously recording the fluorescence intensity for 2-5 minutes to capture the peak response and subsequent plateau.

-

Test Wells: Add varying concentrations of calcium gluconate.

-

Positive Control: Add ionomycin to a final concentration of 1-5 µM to elicit a maximal Ca²⁺ influx.

-

Negative Control: Add EGTA (a calcium chelator) to demonstrate the signal is calcium-dependent.

-

-

Data Analysis:

-

For each well, calculate the change in fluorescence (ΔF) by subtracting the average baseline fluorescence (F₀) from the peak fluorescence (F_max).

-

Normalize the response by dividing ΔF by F₀ (ΔF/F₀).

-

Plot the normalized response against the logarithm of the calcium gluconate concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

-

References

- 1. Multiple Ca2+ Binding Sites in the Extracellular Domain of Ca2+-Sensing Receptor Corresponding to Cooperative Ca2+ Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into the activation of human calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Calcium-sensing receptor: Role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties and Structure of Calcium Gluconate for Laboratory Applications

Abstract: This document provides a comprehensive technical overview of Calcium Gluconate (C₁₂H₂₂CaO₁₄), a widely utilized calcium salt in research, pharmaceutical development, and clinical settings. It details the compound's chemical structure, physicochemical properties, spectroscopic characteristics, and stability. Furthermore, this guide outlines standard experimental protocols for its synthesis and quantitative analysis and illustrates its fundamental role in cellular signaling. The information is curated for researchers, scientists, and drug development professionals requiring a detailed understanding of this compound for laboratory use.

Chemical Structure and Identification

Calcium Gluconate is the calcium salt of D-gluconic acid.[1][2] D-gluconic acid is an organic compound produced from the oxidation of glucose.[3][4] Structurally, it consists of a calcium cation (Ca²⁺) complexed with two gluconate anions ([HOCH₂(CHOH)₄COO]⁻).[5] It can exist in an anhydrous form or as a monohydrate.

-

IUPAC Name: calcium bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate)

-

Molecular Formula: C₁₂H₂₂CaO₁₄ (Anhydrous) | C₁₂H₂₂CaO₁₄ · H₂O (Monohydrate)

-

CAS Registry Number: 299-28-5 (Anhydrous) | 66905-23-5 (Monohydrate)

-

Synonyms: Calcium D-gluconate, Calglucon, D-Gluconic acid calcium salt (2:1).

In aqueous solutions, the gluconate anion can exist in different spatial conformations, with studies based on ¹H Nuclear Magnetic Resonance (NMR) indicating that a zigzag conformation is predominant.

Physicochemical Properties

The physical and chemical properties of Calcium Gluconate are critical for its handling, formulation, and application in a laboratory setting. It typically appears as a white, odorless, and tasteless crystalline or granular powder.

| Property | Value | References |

| Molecular Weight | 430.37 g/mol (Anhydrous) 448.39 g/mol (Monohydrate) | , |

| Melting Point | ~195-201 °C (with decomposition) | |

| Density | ~1.68 g/cm³ | |

| Solubility in Water (25°C) | ~3.3-3.5 g/100 mL | |

| Solubility in Boiling Water | ~20 g/100 mL | |

| Solubility in Other Solvents | Insoluble in ethanol and other organic solvents. | |

| pH of Aqueous Solution | 6.0 - 7.0 | |

| pKa of Gluconic Acid | 3.6 - 3.86 | |

| Optical Rotation ([α]D) | ~+6° to +10.2° (c=1, H₂O) |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and structural elucidation of Calcium Gluconate.

-

Infrared (IR) Spectroscopy: The FTIR spectrum of Calcium Gluconate shows characteristic absorption bands. A broad peak is observed in the region of 3200-3550 cm⁻¹, which corresponds to the symmetric stretching of the hydroxyl (-OH) groups. A strong absorption band appears around 1595-1618 cm⁻¹, characteristic of the asymmetric stretching of the carboxylate (COO⁻) group. The monohydrate form can be distinguished from the anhydrous form by a medium sharp band at approximately 3485 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to study the molecular structure and conformation of Calcium Gluconate in solution. ¹H NMR studies have been instrumental in demonstrating that the gluconate molecule predominantly adopts a zigzag conformation in aqueous solutions. These studies also show that intermolecular hydrogen bonds form as the solution concentration increases, leading to changes in the spatial structure.

Stability and Storage

Proper storage is crucial to maintain the integrity of Calcium Gluconate.

-

Stability: It is stable in air but can lose its water of crystallization at 120°C. It is incompatible with strong oxidizing agents. Supersaturated solutions, often used for injections, can be stabilized with substances like calcium saccharate. Studies have shown that solutions of calcium gluconate in 0.9% sodium chloride or 5% glucose are stable for at least 24 hours.

-

Storage: Calcium Gluconate should be stored at room temperature, typically between 20-25°C (68-77°F). It should be kept in a cool area, protected from direct sunlight and other heat sources. For long-term storage, refrigeration at 2-8°C (36-46°F) can enhance stability. It is important to avoid freezing the compound.

Experimental Protocols

Synthesis of Calcium Gluconate

A common method for producing Calcium Gluconate involves the fermentation of glucose.

Methodology:

-

Glucose Production: Starch is hydrolyzed, typically using an acid like sulfuric acid, to produce a glucose solution.

-

Fermentation: The glucose solution is neutralized and serves as a substrate for the fermentation process. A culture of Aspergillus niger or a similar microorganism is introduced, which oxidizes the glucose to gluconic acid.

-

Neutralization and Precipitation: The resulting gluconic acid in the fermentation broth is neutralized with a calcium source, such as milk of lime (calcium hydroxide) or calcium carbonate, to form calcium gluconate.

-

Purification: The solution is filtered to remove microbial biomass and other solids. The filtrate is then concentrated under reduced pressure, causing the crude Calcium Gluconate to crystallize.

-

Final Product: The crude crystals are refined through recrystallization to obtain pure Calcium Gluconate.

Quantitative Analysis: Assay by Complexometric Titration (USP Method)

The United States Pharmacopeia (USP) provides a standard method for assaying Calcium Gluconate based on complexometric titration with edetate disodium (EDTA).

Methodology:

-

Sample Preparation: Accurately weigh approximately 800 mg of Calcium Gluconate.

-

Dissolution: Dissolve the sample in 150 mL of water containing 2 mL of 3 N hydrochloric acid.

-

Complexation: While stirring, add approximately 30 mL of 0.05 M edetate disodium (EDTA) solution from a 50-mL buret. This ensures an excess of EDTA to complex with the Ca²⁺ ions.

-

pH Adjustment: Add 15 mL of 1 N sodium hydroxide to raise the pH, which is necessary for the indicator to function correctly.

-

Indication: Add approximately 300 mg of hydroxy naphthol blue indicator.

-

Titration: Continue the titration with the 0.05 M EDTA solution until the color changes to a distinct blue endpoint.

-

Calculation: Each mL of 0.05 M edetate disodium is equivalent to 21.52 mg of anhydrous calcium gluconate (C₁₂H₂₂CaO₁₄).

Role in Cellular Signaling Pathways

In biological systems, Calcium Gluconate serves as a source of calcium ions (Ca²⁺). Upon administration, it dissociates, increasing the concentration of free Ca²⁺, which is a ubiquitous and versatile second messenger involved in countless cellular processes. These include neurotransmission, muscle contraction, and maintaining bone health.

In a typical calcium signaling pathway, an external stimulus (e.g., a hormone or neurotransmitter) binds to a cell surface receptor. This triggers a cascade that leads to the opening of calcium channels in the plasma membrane or the endoplasmic reticulum, causing a rapid increase in the cytosolic Ca²⁺ concentration. These ions then bind to and activate calcium-binding proteins like calmodulin. The Ca²⁺-calmodulin complex subsequently activates downstream effector proteins, such as kinases (e.g., CaMKII) or phosphatases (e.g., calcineurin), which modulate cellular responses. Calcium gluconate is also used clinically to stabilize cardiac cell membranes in cases of hyperkalemia by counteracting the elevated potassium's effect on membrane potential.

References

A Comprehensive Technical Guide to the Solubility of Calcium Gluconate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of calcium gluconate in a variety of common laboratory solvents. The information herein is intended to support research, development, and quality control activities by providing a centralized resource on the solubility characteristics of this widely used pharmaceutical ingredient.

Introduction to Calcium Gluconate

Calcium gluconate is the calcium salt of gluconic acid. It is a white, crystalline, odorless, and tasteless powder or granules.[1] As a medication, it is frequently used to treat conditions arising from calcium deficiencies, such as hypocalcemia, and to counteract the cardiotoxic effects of hyperkalemia.[2] The solubility of calcium gluconate is a critical physicochemical property that influences its formulation, bioavailability, and therapeutic efficacy.

Quantitative Solubility Data

The solubility of a substance is a quantitative measure of the maximum amount of that substance that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. The solubility of calcium gluconate is highly dependent on the solvent and the temperature.

The following table summarizes the available quantitative data for the solubility of calcium gluconate in various laboratory solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 15 | ~3.3 | [3] |

| Water | 20 | ~3.0 | [4] |

| Water | 25 | ~3.5 | [3] |

| Water (boiling) | 100 | ~20.0 | |

| Ethanol | Ambient | Insoluble | |

| Methanol | Ambient | Slightly Soluble | |

| Glycerol | Ambient | Sparingly Soluble (qualitative) | |

| Propylene Glycol | Ambient | Sparingly Soluble (qualitative) | |

| Acetone | Ambient | Insoluble | |

| Dimethyl Sulfoxide (DMSO) | Ambient | Insoluble |

Experimental Protocols

Accurate determination of solubility is fundamental in pharmaceutical sciences. The following are detailed methodologies for key experiments related to the assessment of calcium gluconate's solubility and quantification.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of calcium gluconate in a specific solvent at a controlled temperature.

Materials:

-

Calcium gluconate powder

-

Selected laboratory solvent

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Add an excess amount of calcium gluconate powder to a series of vials containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be established by preliminary experiments where the concentration of the solute in solution is measured at different time points until it becomes constant.

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent.

-

Quantify the concentration of calcium gluconate in the diluted solution using a validated analytical method, such as HPLC.

-

Calculate the solubility of calcium gluconate in the solvent, expressed in units such as mg/mL or g/100 mL.

Quantification of Calcium Gluconate by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of calcium gluconate in solubility studies and quality control.

Objective: To determine the concentration of calcium gluconate in a solution.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or UV detector at a low wavelength like 210 nm).

-

Column: A column suitable for the analysis of organic acids, such as a C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A degassed mixture of a buffer (e.g., 1% v/v phosphoric acid in water) and an organic modifier (e.g., methanol) in an isocratic elution mode (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Injection Volume: 10-20 µL.

-

Detector Wavelength: 210 nm (if using a UV detector).

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of calcium gluconate of known concentrations in the mobile phase or a suitable solvent.

-

Sample Preparation: Dilute the sample solution (from the solubility experiment or other sources) with the mobile phase to a concentration that falls within the linear range of the standard curve.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area.

-

Quantification: Determine the concentration of calcium gluconate in the sample by comparing its peak area to the calibration curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of calcium gluconate.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Caption: A simplified workflow for the quantification of a substance using HPLC.

Caption: An overview of a common intracellular calcium signaling cascade.

Conclusion

The solubility of calcium gluconate is a key parameter for its use in pharmaceutical formulations. It exhibits moderate solubility in water, which is significantly enhanced at higher temperatures. Conversely, it is generally insoluble in most common organic laboratory solvents. The provided experimental protocols for solubility determination and HPLC quantification offer standardized approaches for the accurate assessment of calcium gluconate's properties. The illustrative diagrams provide a visual representation of key related scientific workflows and pathways. This guide serves as a valuable technical resource for professionals in the pharmaceutical and chemical sciences.

References

A Technical Guide to Purity Standards of Research-Grade Calcium Gluconate

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the reliability and reproducibility of experimental results. Calcium gluconate, a widely used source of calcium ions in research and pharmaceutical applications, is no exception. This technical guide provides an in-depth overview of the core purity standards for research-grade calcium gluconate, detailing analytical methodologies and relevant biological pathways.

While the term "research-grade" can be subject to manufacturer-specific definitions, it generally implies a high degree of purity, often meeting or exceeding the stringent requirements set forth by major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP).[1][2][3] For applications in biological systems, such as cell culture or studies on signaling pathways, further considerations like low endotoxin levels may be critical.

Core Purity Specifications

The purity of calcium gluconate is assessed through a series of tests that quantify the active ingredient and control for the presence of various impurities. The following tables summarize the typical quantitative requirements for calcium gluconate as stipulated by the United States Pharmacopeia (USP), which are often the basis for a research-grade designation.

Table 1: Assay and Identification

| Test | Specification |

| Assay (Anhydrous) | 98.0% - 102.0% of C₁₂H₂₂CaO₁₄ (dried basis) |

| Assay (Monohydrate) | 98.5% - 102.0% of C₁₂H₂₂CaO₁₄·H₂O |

| Identification | Must pass specific tests for calcium and gluconate |

Table 2: Impurity Limits

| Impurity | Specification Limit |

| Heavy Metals | ≤ 10 ppm (0.001%) |

| Arsenic | ≤ 3 ppm |

| Chloride | ≤ 0.07% |

| Sulfate | ≤ 0.048% |

| Iron | ≤ 5 ppm (for injectable grade) |

| Magnesium and Alkali Metals | ≤ 0.4% (for injectable grade) |

| Reducing Substances | ≤ 1.0% |

| Organic Volatile Impurities | Meets USP <467> requirements |

Source: USP and other pharmacopeial references

Table 3: Physicochemical Properties

| Property | Specification |

| Loss on Drying (Anhydrous) | ≤ 3.0% |

| Water Content (Monohydrate) | Not specified, but accounted for in assay |

| Clarity of Solution | A 1.0 g in 50 mL warm water solution is clear |

| Acid or Alkali | Must pass specific pH-related tests |

Source: JP and USP Monographs

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of calcium gluconate purity. Below are summaries of key experimental protocols.

Assay of Calcium Gluconate (Complexometric Titration)

This method determines the amount of calcium present in the sample.

-

Principle: Calcium ions are titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent, at an alkaline pH. The endpoint is detected using a specific indicator that changes color when all calcium ions have formed a complex with EDTA. A displacement titration with magnesium sulfate is sometimes employed to achieve a more distinct color change with certain indicators like Mordant Black II.

-

Procedure Outline:

-

An accurately weighed sample of calcium gluconate (approx. 800 mg) is dissolved in 150 mL of water containing 2 mL of 3 N hydrochloric acid.

-

While stirring, a significant portion (e.g., 30 mL) of a 0.05 M EDTA solution is added.

-

The pH of the solution is raised by adding 15 mL of 1 N sodium hydroxide.

-

An indicator, such as hydroxy naphthol blue (approx. 300 mg), is added to the solution.

-

The titration is continued with the 0.05 M EDTA solution until the solution turns a distinct blue color.

-

The percentage of calcium gluconate is calculated based on the volume of EDTA consumed. Each mL of 0.05 M EDTA is equivalent to 21.52 mg of anhydrous calcium gluconate.

-

Limit Test for Heavy Metals

This test controls for the presence of metallic impurities.

-

Principle: The color produced by the reaction of heavy metals with a sulfide source in an acidic medium is compared to the color of a standard lead solution treated in the same manner.

-

Procedure Outline (Method II):

-

A 1.0 g sample is dissolved in 30 mL of warm water and 2 mL of dilute acetic acid. After cooling, the volume is adjusted to 50 mL.

-

This test solution is compared against a control solution prepared with a known amount of standard lead solution (e.g., 2.0 mL, corresponding to 20 ppm).

-

The comparison is typically made by observing the color intensity after the addition of a sulfide source.

-

Analysis of Related Substances by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify impurities that are structurally related to calcium gluconate.

-

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components are separated based on their affinity for the stationary phase and mobile phase. A detector, such as a differential refractive index detector, is used for quantification.

-

Typical Chromatographic Conditions:

-

Column: A hydrogen ion chromatography column (e.g., Rezex ROA-Organic Acid H+).

-

Mobile Phase: A dilute acid solution, such as 0.5% formic acid.

-

Flow Rate: Approximately 0.3 mL/min.

-

Detector: Differential Refractive Index Detector.

-

-

Impurities Detected: This method can identify and quantify related substances such as D-glucuronic acid, various lactones of gluconic acid, and 5-hydroxymethylfurfural.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a research-grade calcium gluconate sample.

Caption: Workflow for Calcium Gluconate Purity Testing.

Calcium Signaling Pathway

In many research applications, calcium gluconate serves as a source of extracellular calcium ions (Ca²⁺), which are pivotal second messengers in numerous cellular signaling cascades. An increase in extracellular Ca²⁺ can trigger influx into the cell, initiating a signaling cascade.

Caption: A Generalized Calcium Signaling Pathway.

Calcium ions (Ca²⁺) are universal intracellular messengers that regulate a multitude of cellular processes, including gene transcription, muscle contraction, and cell proliferation. The versatility of Ca²⁺ as a signaling molecule stems from the cell's ability to precisely control its concentration in space and time. In unstimulated cells, the cytosolic Ca²⁺ concentration is maintained at a very low level (around 100 nM), which is thousands of times lower than the extracellular concentration. Upon stimulation, Ca²⁺ can enter the cell from the extracellular space or be released from intracellular stores like the endoplasmic reticulum (ER), leading to a rapid and transient increase in cytosolic Ca²⁺ that triggers downstream cellular responses. This intricate regulation allows Ca²⁺ to be a key player in both normal physiology and in pathological conditions when its signaling is dysregulated.

References

The Role of Calcium Gluconate in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium gluconate, a salt of calcium and gluconic acid, serves as a readily bioavailable source of calcium ions (Ca2+) for cellular processes.[1][2] Upon administration, it dissociates, elevating extracellular and subsequently intracellular calcium concentrations. This elevation is pivotal, as calcium is a ubiquitous and versatile second messenger, integral to a multitude of cellular signaling pathways. Fluctuations in intracellular Ca2+ concentration, often referred to as calcium signals, regulate a vast array of physiological events, from muscle contraction and neurotransmitter release to gene transcription and cell proliferation.[3] This guide provides an in-depth exploration of the core signaling pathways modulated by calcium, the experimental methodologies used to study these pathways, and the quantitative data that underpins our understanding of them.

The Genesis of a Calcium Signal

The concentration of free Ca2+ in the cytosol is tightly regulated and maintained at a much lower level than in the extracellular space or within intracellular stores like the endoplasmic reticulum (ER). A cellular signal is initiated by a rapid and transient increase in cytosolic Ca2+. This can be achieved through two primary mechanisms:

-

Influx from the Extracellular Space: External stimuli, such as hormones, neurotransmitters, or growth factors, can activate various plasma membrane ion channels. These include voltage-operated channels (VOCs), receptor-operated channels (ROCs), and store-operated channels (SOCs), which allow Ca2+ to flow down its steep electrochemical gradient into the cell.

-

Release from Intracellular Stores: The primary intracellular Ca2+ reservoir is the endoplasmic reticulum. Signaling molecules can trigger the opening of channels on the ER membrane, releasing stored Ca2+ into the cytosol.

Calcium gluconate primarily influences the first mechanism by increasing the extracellular Ca2+ concentration, thereby enhancing the driving force for Ca2+ entry.

Core Calcium-Dependent Signaling Pathways

The versatility of calcium as a second messenger is realized through its interaction with a variety of calcium-binding proteins, which in turn modulate the activity of downstream effectors. The following sections detail the key signaling cascades initiated by an increase in intracellular Ca2+.

The Phospholipase C (PLC) and IP3/DAG Pathway

A common mechanism for initiating Ca2+ release from the ER involves the Phospholipase C (PLC) pathway. This pathway is typically activated by G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon activation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the ER, triggering the release of stored Ca2+. DAG remains in the plasma membrane and, in conjunction with the released Ca2+, activates members of the Protein Kinase C (PKC) family.

References

The Advent and Evolution of Calcium Gluconate in Scientific Research: A Technical Deep Dive

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, history, and pivotal experimental applications of Calcium Gluconate.

Abstract

Calcium gluconate, a salt of gluconic acid, has been a cornerstone of medical and scientific research since its introduction in the 1920s.[1] This technical guide delves into the historical context of its discovery, the evolution of its synthesis, and its critical applications in treating conditions such as hypocalcemia, hyperkalemia, and hydrofluoric acid burns. We will explore the detailed methodologies of key experiments that have defined its therapeutic use, present quantitative data from seminal studies, and provide visual representations of its mechanisms of action through signaling pathway and workflow diagrams. This document serves as a vital resource for understanding the enduring significance of calcium gluconate in the scientific and medical communities.

Discovery and Historical Milestones

While the therapeutic use of calcium salts dates back to the 19th century, calcium gluconate emerged in the 1920s as a less irritating and more soluble alternative for intravenous calcium administration.[1] Its synthesis is achieved by neutralizing gluconic acid with calcium carbonate or calcium hydroxide.[1] Early medical applications focused on treating hypocalcemic tetany, a condition characterized by muscle spasms due to low blood calcium.

A pivotal moment in its history was its inclusion in the World Health Organization's List of Essential Medicines, cementing its status as a fundamental therapeutic agent.[1] Over the decades, its applications have expanded significantly, driven by a deeper understanding of its physiological effects.

Timeline of Key Developments:

| Year/Period | Development | Significance |

| 1920s | First medical use of calcium gluconate.[1] | Provided a safer alternative to other calcium salts for intravenous therapy. |

| 1946 | Documented use in treating hyperkalemia-induced ECG changes. | Demonstrated its role in cardiac membrane stabilization. |

| 1950s | Further studies on its efficacy in managing hyperkalemia. | Solidified its use as a first-line treatment for cardiac protection in hyperkalemia. |

| Late 20th Century | Established as the standard treatment for hydrofluoric acid burns. | Provided an effective chelating agent to neutralize fluoride ions and prevent tissue damage. |

Synthesis and Manufacturing Processes

The production of calcium gluconate has evolved, with several methods being employed to ensure high purity and yield.

Historical Synthesis Method (circa 1923)

An early laboratory-scale synthesis involved the oxidation of glucose to gluconic acid, followed by neutralization with a calcium salt.

Experimental Protocol:

-

Oxidation of Glucose: A solution of anhydrous glucose in water is treated with bromine. The reaction mixture is allowed to proceed until the bromine is consumed.

-

Removal of Bromide: The excess bromine is boiled off, and the resulting solution containing gluconic acid and hydrobromic acid is treated with lead carbonate to precipitate lead bromide.

-

Isolation of Gluconic Acid: After filtering off the lead bromide, residual lead and bromide ions are removed by precipitation with silver oxide/carbonate and subsequent treatment with hydrogen sulfide.

-

Formation of Calcium Gluconate: The purified gluconic acid solution is boiled with an excess of calcium carbonate.

-

Crystallization: The solution is filtered and concentrated under vacuum to a syrup, from which calcium gluconate crystallizes upon cooling.

Modern Manufacturing Processes

Commercial production of calcium gluconate now utilizes more efficient and environmentally friendly methods:

-

Electrolytic Oxidation: This process involves the electrolytic oxidation of a glucose solution containing a bromide salt. The gluconic acid formed is then neutralized with calcium carbonate.

-

Enzymatic Fermentation: Specific microorganisms are used to ferment glucose into gluconic acid, which is then converted to calcium gluconate.

-

Chemical Oxidation: Glucose is oxidized using a hypochlorite solution, followed by neutralization with a calcium salt.

Diagram of the Electrolytic Oxidation Workflow:

Caption: Workflow of Calcium Gluconate synthesis via electrolytic oxidation.

Key Experimental Applications and Methodologies

Treatment of Hypocalcemia

The use of calcium gluconate to treat hypocalcemia, particularly in neonates, has been extensively studied. A notable prospective, double-blind study conducted in 1995 provided crucial quantitative data on its efficacy.

Experimental Protocol: Neonatal Hypocalcemia Treatment (Porcelli & Oh, 1995)

-

Study Design: A prospective, double-blind, placebo-controlled study.

-

Participants: 43 preterm infants with low total serum calcium concentrations.

-

Intervention: Infants received a single dose of either calcium gluconate (100 mg/kg) or a placebo (normal saline).

-

Data Collection: Total and ionized serum calcium levels were measured before and 3 to 6 hours after the infusion. Clinical signs of hypocalcemia (irritability, jitteriness, twitching) were scored by blinded observers.

-

Analysis: Comparison of changes in serum calcium levels and clinical scores between the two groups.

Quantitative Results from the 1995 Neonatal Hypocalcemia Study:

| Parameter | Calcium Gluconate Group (n=22) | Placebo Group (n=21) |

| Mean Change in Total Serum Calcium (mg/dL) | +1.2 ± 0.8 | -0.1 ± 0.6 |

| Mean Change in Ionized Serum Calcium (mg/dL) | +0.4 ± 0.3 | 0.0 ± 0.2 |

| Mean Change in Hypocalcemic Signs Score | Decrease in score | No significant change |

Data adapted from Porcelli & Oh, 1995.

Management of Hyperkalemia

Calcium gluconate is a first-line therapy for the cardiac complications of hyperkalemia. It does not lower serum potassium levels but rather stabilizes the cardiac cell membrane, reducing the risk of life-threatening arrhythmias.

Mechanism of Action in Hyperkalemia:

Hyperkalemia (elevated extracellular potassium) partially depolarizes the resting membrane potential of cardiomyocytes. This inactivation of sodium channels slows intracardiac conduction and can lead to arrhythmias. Calcium gluconate counteracts this by:

-

Increasing the threshold potential: The influx of extracellular calcium makes the threshold for excitation more positive, restoring the difference between the resting and threshold potentials.

-

Restoring conduction velocity: By modulating sodium channels, calcium helps to normalize the conduction of the cardiac action potential.

Diagram of Cardiac Action Potential in Hyperkalemia and the Effect of Calcium Gluconate:

Caption: Effect of Hyperkalemia and Calcium Gluconate on Cardiac Action Potential.

Treatment of Hydrofluoric Acid Burns

Calcium gluconate is the standard antidote for hydrofluoric acid (HF) burns. The fluoride ion from HF penetrates tissues and binds to calcium and magnesium, causing severe pain, tissue necrosis, and potentially life-threatening systemic toxicity due to hypocalcemia.

Mechanism of Action in HF Burns:

Calcium gluconate provides a source of calcium ions that chelate the free fluoride ions, forming insoluble and non-toxic calcium fluoride (CaF₂). This prevents the fluoride ions from further damaging tissues and depleting systemic calcium levels.

Experimental Protocol: Topical Treatment of HF Burns

-

Immediate Decontamination: The affected area is immediately and thoroughly irrigated with water for at least 15-20 minutes.

-

Topical Application: A 2.5% calcium gluconate gel is liberally applied to the burn and surrounding area and massaged into the skin. The gel is reapplied every 15 minutes until the pain subsides.

-

Subcutaneous Injection (for severe burns): If topical treatment is insufficient, a 5% or 10% solution of calcium gluconate is injected subcutaneously or intradermally around and under the affected area.

-

Intra-arterial Infusion (for severe limb burns): In cases of severe burns to the extremities, a dilute solution of calcium gluconate may be infused into the artery supplying the affected limb.

Diagram of Fluoride Ion Chelation by Calcium Gluconate:

Caption: Chelation of fluoride ions by calcium gluconate in HF burns.

Conclusion

From its early use as a safer means of calcium administration to its current indispensable roles in emergency medicine and toxicology, calcium gluconate has proven to be a remarkably versatile and effective therapeutic agent. Its history is a testament to the continuous process of scientific inquiry and clinical refinement. A thorough understanding of its historical development, synthesis, and the experimental basis for its applications is crucial for researchers and clinicians seeking to leverage its full therapeutic potential and to inform the development of future treatments. This guide provides a foundational resource for that purpose, consolidating key technical and historical information on this essential compound.

References

A Technical Guide to Elemental Calcium in Calcium Gluconate: Theoretical vs. Actual Content

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the elemental calcium content in calcium gluconate, contrasting the theoretical stoichiometric value with the actual content found in pharmaceutical-grade products. It offers detailed experimental protocols for the accurate determination of elemental calcium and visualizes the key physiological pathways governing calcium homeostasis.

Elemental Calcium Content: Theoretical vs. Actual

Calcium gluconate is a widely used calcium salt for the treatment and prevention of calcium deficiency. A precise understanding of its elemental calcium content is critical for accurate dosage and therapeutic efficacy.

Theoretical Elemental Calcium

The chemical formula for calcium gluconate monohydrate is C₁₂H₂₂CaO₁₄·H₂O. Based on the atomic weights of its constituent elements (Calcium: 40.08 g/mol , Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Oxygen: 16.00 g/mol ), the theoretical percentage of elemental calcium can be calculated.

The molecular weight of calcium gluconate monohydrate is approximately 448.4 g/mol . The single calcium atom in the molecule has a weight of 40.08 g/mol . Therefore, the theoretical percentage of elemental calcium is:

(40.08 / 448.4) * 100% ≈ 8.9%

For anhydrous calcium gluconate (C₁₂H₂₂CaO₁₄), the molecular weight is approximately 430.4 g/mol , yielding a slightly higher theoretical elemental calcium percentage of about 9.3%. In practice, the monohydrate form is common, and the elemental calcium content is generally stated to be around 9%.[1][2] Pharmaceutical preparations, such as a 10% calcium gluconate solution for injection, provide 9.3 mg of elemental calcium per mL.[3][4]

Actual Elemental Calcium and Pharmacopeial Standards

The actual elemental calcium content in pharmaceutical-grade calcium gluconate is governed by strict pharmacopeial standards, such as those set by the United States Pharmacopeia (USP). These standards define the acceptable purity of the calcium gluconate salt, which in turn dictates the elemental calcium content.

According to USP monographs, Calcium Gluconate, when dried, must contain not less than 99.0% and not more than 104.0% of C₁₂H₂₂CaO₁₄·H₂O.[5] For injectable dosage forms, the monohydrate form should contain between 99.0% and 101.0% of the labeled amount. This ensures that the actual elemental calcium content is very close to the theoretical value, with slight variations permissible within these defined limits.

Data Summary

The following tables summarize the theoretical and actual elemental calcium content in calcium gluconate and compare it with other common calcium salts.

Table 1: Theoretical vs. Actual Elemental Calcium in Calcium Gluconate

| Parameter | Value | Reference |

| Theoretical Elemental Calcium (Anhydrous) | ~9.3% | |

| Theoretical Elemental Calcium (Monohydrate) | ~8.9% | Calculation |

| Commonly Cited Elemental Calcium | ~9% | |

| Elemental Calcium in 10% Injection (USP) | 9.3 mg/mL | |

| USP Assay Limit (Dried) | 99.0% - 104.0% of C₁₂H₂₂CaO₁₄·H₂O | |

| USP Assay Limit (Injectable Monohydrate) | 99.0% - 101.0% of labeled amount |

Table 2: Comparison of Elemental Calcium in Various Calcium Salts

| Calcium Salt | Elemental Calcium (%) | Reference |

| Calcium Carbonate | 40% | |

| Calcium Citrate | 21% | |

| Calcium Lactate | 13% | |

| Calcium Gluconate | 9% |

Experimental Protocol: Determination of Elemental Calcium by Complexometric Titration

The assay of calcium gluconate is commonly performed by complexometric titration with ethylenediaminetetraacetic acid (EDTA). This method provides a reliable and accurate determination of the calcium content.

Principle

EDTA, a hexadentate ligand, forms a stable, water-soluble 1:1 complex with calcium ions. The endpoint of the titration is detected using a metal ion indicator, which changes color when it is displaced from the calcium ion by EDTA. For the determination of calcium in calcium gluconate, hydroxy naphthol blue or a mixture of indicators such as Eriochrome Black T with a magnesium-EDTA complex is often used to achieve a sharp endpoint.

Reagents and Equipment

-

0.05 M Edetate Disodium (EDTA) VS (Volumetric Solution): Standardized.

-

Calcium Gluconate Sample: Accurately weighed.

-

3 N Hydrochloric Acid

-

1 N Sodium Hydroxide

-

Hydroxy Naphthol Blue indicator

-

Deionized Water

-

Analytical Balance

-

50-mL Burette

-

Magnetic Stirrer and Stir Bar

-

250-mL Conical Flask or Beaker

Procedure (Based on USP Monograph)

-

Sample Preparation: Accurately weigh about 800 mg of Calcium Gluconate and transfer it to a 250-mL beaker.

-

Dissolution: Add 150 mL of water and 2 mL of 3 N hydrochloric acid to the beaker. Stir with a magnetic stirrer until the sample is completely dissolved.

-

Initial Titration: While stirring, add approximately 30 mL of 0.05 M edetate disodium VS from a 50-mL burette.

-

pH Adjustment: Add 15 mL of 1 N sodium hydroxide.

-

Indicator Addition: Add about 300 mg of hydroxy naphthol blue indicator. The solution should turn a reddish-pink color.

-

Final Titration: Continue the titration with 0.05 M edetate disodium VS until the color changes to a clear blue endpoint.

-

Calculation: Each mL of 0.05 M edetate disodium is equivalent to 21.52 mg of C₁₂H₂₂CaO₁₄ (anhydrous calcium gluconate). The percentage of calcium gluconate can be calculated, and from this, the elemental calcium content can be determined.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Complexometric Titration

The following diagram illustrates the key steps in the determination of calcium content in calcium gluconate using complexometric titration.

References

- 1. Parathyroid hormone signaling in bone and kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Calcitonin and calcitonin receptors: bone and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Vitamin D in the Endocrinology Controlling Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

The Bioavailability of Calcium Gluconate in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of calcium gluconate's bioavailability in cell culture environments. It provides a comprehensive overview of the mechanisms of cellular calcium uptake, a comparison with other calcium salts, and detailed protocols for quantifying its effects. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize calcium gluconate in their experimental designs.

Introduction to Calcium in Cell Culture

Calcium ions (Ca²⁺) are ubiquitous and vital second messengers that regulate a vast array of cellular processes, including proliferation, differentiation, apoptosis, and signal transduction.[1][2] In cell culture, maintaining an appropriate concentration of bioavailable calcium is crucial for cell health and for studying calcium-mediated signaling pathways. While various calcium salts are available, calcium gluconate is a frequently used supplement. Understanding its bioavailability—the extent to which its constituent calcium ions are available for cellular uptake and physiological functions—is fundamental for reproducible and accurate in vitro studies.

Bioavailability of Calcium Gluconate

The bioavailability of calcium gluconate in cell culture is primarily a function of its dissociation into free calcium ions (Ca²⁺) and gluconate ions in the aqueous environment of the culture medium. Once dissociated, the free Ca²⁺ is available to be taken up by the cells.

Comparison with Calcium Chloride

Calcium gluconate is often compared to calcium chloride, another common source of calcium in cell culture. The key differences lie in their elemental calcium content and potential for cellular toxicity.

-

Elemental Calcium Content: A 10% solution of calcium chloride contains approximately three times more elemental calcium than a 10% solution of calcium gluconate.[3][4] This difference must be accounted for when preparing supplements for cell culture media to ensure equimolar concentrations of elemental calcium are being compared.

-

Ionization and Availability: Studies comparing equimolar quantities of calcium chloride and calcium gluconate have shown that they produce similar and rapid increases in plasma ionized calcium concentration in vivo and in vitro in human blood.[5] This suggests that the ionization of calcium gluconate is as efficient as that of calcium chloride in a physiological buffer system like cell culture medium, and that hepatic metabolism is not required for the release of the calcium ion.

-

Cellular Toxicity: Calcium chloride is known to be more irritating and can cause tissue necrosis if extravasation occurs in clinical settings. While this is less of a concern in a well-mixed cell culture environment, it is a factor to consider, particularly at high concentrations.

Table 1: Comparison of Calcium Gluconate and Calcium Chloride

| Feature | Calcium Gluconate | Calcium Chloride |

| Elemental Calcium (approx.) | 9.3 mg per 100 mg | 27.3 mg per 100 mg |

| Ionization in Aqueous Solution | Readily dissociates | Readily dissociates |

| In Vivo Bioavailability | Equivalent to CaCl₂ when elemental Ca²⁺ is matched | High |

| Potential for Irritation | Lower | Higher |

Cellular Uptake of Calcium

The entry of free Ca²⁺ from the cell culture medium into the cytoplasm is a tightly regulated process mediated by various ion channels and transporters in the plasma membrane. The primary mechanisms for calcium influx in most cell types, including non-excitable cells, are through voltage-gated calcium channels (VGCCs) and store-operated calcium entry (SOCE).

Voltage-Gated Calcium Channels (VGCCs)

While traditionally associated with excitable cells like neurons and muscle cells, VGCCs are also expressed in non-excitable cells and can be activated by changes in the membrane potential. These channels can provide a pathway for Ca²⁺ influx in response to various stimuli that cause membrane depolarization.

Store-Operated Calcium Entry (SOCE)

SOCE is a major Ca²⁺ entry mechanism in non-excitable cells. It is activated by the depletion of calcium from intracellular stores, primarily the endoplasmic reticulum (ER). The process involves a sensor protein in the ER (STIM) that detects low Ca²⁺ levels and an ion channel in the plasma membrane (Orai) that opens to allow Ca²⁺ influx.

Diagram 1: Cellular Calcium Influx Pathways

Caption: Key pathways for calcium entry into a cell from the extracellular space.

Effects of Calcium Gluconate on Cell Physiology

The increase in intracellular Ca²⁺ resulting from the uptake of calcium from calcium gluconate can influence various cellular functions.

Cell Viability and Proliferation

Calcium is essential for cell cycle progression and proliferation. The effect of supplemental calcium on cell viability and proliferation can be dose-dependent and cell-type specific. It is crucial to determine the optimal calcium concentration for each cell line and experimental condition.

Table 2: Effects of Calcium on Cell Proliferation

| Cell Type | Calcium Source | Concentration | Effect |

| Mesenchymal Stem Cells | Calcium Chloride | 1-5 mM | Increased cell proliferation |

| Human Dental Pulp Stem Cells | Calcium Gluconate (in PRP) | 10% | Increased cell viability |

| Osteoblastic Cells | Calcium Chloride | 1-10 mmol | Inhibition of proliferation and differentiation |

| 293 Cells | Calcium Chloride | 0.1-1.0 mmol/L | No distinct effect on growth, but affected cell aggregation |

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes a ratiometric method to measure changes in intracellular calcium concentration.

Diagram 2: Fura-2 AM Experimental Workflow

Caption: Workflow for measuring intracellular calcium with Fura-2 AM.

Methodology:

-

Cell Preparation: Seed cells on glass coverslips in a 35 mm dish and grow to the desired confluency.

-

Dye Loading:

-

Prepare a 1 mg/mL stock solution of Fura-2 AM in anhydrous DMSO.

-

Dilute the Fura-2 AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM.

-

Remove the culture medium from the cells and add the Fura-2 AM loading solution.

-

Incubate for 30-60 minutes at room temperature or 37°C in the dark.

-

-

Washing:

-

Remove the loading solution and wash the cells 2-3 times with the physiological buffer to remove extracellular dye.

-

Incubate the cells in the buffer for an additional 30 minutes to allow for complete de-esterification of the dye.

-

-

Imaging:

-

Mount the coverslip on a fluorescence microscope equipped with a filter wheel for alternating excitation at 340 nm and 380 nm.

-

Record the fluorescence emission at ~510 nm.

-

Establish a baseline fluorescence ratio before adding the stimulus.

-

-

Stimulation and Data Acquisition:

-

Perfuse the cells with a solution containing the desired concentration of calcium gluconate.

-

Continuously record the fluorescence intensity at both excitation wavelengths.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380).

-

An increase in the F340/F380 ratio corresponds to an increase in intracellular Ca²⁺ concentration.

-

Cell Viability Assessment using MTT Assay

This protocol provides a colorimetric method to assess cell viability and proliferation.

Diagram 3: MTT Assay Workflow

Caption: Workflow for assessing cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment:

-

Prepare serial dilutions of calcium gluconate in the appropriate cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of calcium gluconate. Include untreated control wells.

-

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

-

Solubilization:

-

After incubation, carefully remove the medium.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Shake the plate gently to ensure complete dissolution of the formazan.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Intracellular Calcium Signaling Pathways

An increase in intracellular Ca²⁺ triggers a cascade of signaling events. The free Ca²⁺ binds to and activates various calcium-binding proteins, such as calmodulin (CaM) and protein kinase C (PKC), which in turn modulate the activity of downstream effectors, leading to a cellular response.

Diagram 4: Simplified Intracellular Calcium Signaling

Caption: Simplified overview of intracellular calcium signaling cascades.

Conclusion

Calcium gluconate serves as an effective source of bioavailable calcium for cell culture applications. When preparing experimental solutions, it is imperative to consider the elemental calcium content to ensure accurate and comparable results, particularly when comparing with other calcium salts like calcium chloride. The detailed protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers to investigate the multifaceted roles of calcium in cellular physiology. Careful optimization of experimental conditions for specific cell lines and research questions will yield reliable and insightful data.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Calcium chloride versus calcium gluconate: comparison of ionization and cardiovascular effects in children and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cmcedmasters.com [cmcedmasters.com]

- 4. aliem.com [aliem.com]

- 5. Choice of calcium salt. A comparison of the effects of calcium chloride and gluconate on plasma ionized calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance: A Technical Guide to the Molecular Interactions of Calcium Gluconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium gluconate, a widely utilized calcium salt in clinical practice, exerts its physiological effects through the dissociation of calcium ions (Ca²⁺), which then participate in a multitude of fundamental biological processes. This in-depth technical guide elucidates the core interactions of calcium gluconate with key biological molecules, providing a comprehensive overview of its pharmacokinetics, pharmacodynamics, and its influence on protein function and cellular signaling cascades. By presenting quantitative data, detailed experimental methodologies, and visual representations of molecular pathways, this document serves as a critical resource for researchers, scientists, and professionals engaged in drug development and biomedical research.

Introduction

Calcium is an essential signaling molecule that governs a vast array of cellular functions, including muscle contraction, neurotransmitter release, and enzyme regulation.[1] Calcium gluconate serves as a bioavailable source of calcium ions, and understanding its interactions at the molecular level is paramount for its therapeutic application and for the development of novel pharmacological agents. This guide delves into the fundamental biochemical and biophysical interactions of the calcium ions delivered by calcium gluconate.

Pharmacokinetics and Bioavailability

Upon administration, calcium gluconate dissociates to release calcium ions and gluconate.[1] The bioavailability of calcium is a critical factor in its therapeutic efficacy.

Table 1: Pharmacokinetic Properties of Intravenous Calcium Gluconate

| Parameter | Value | Source |

| Bioavailability | 100% | [2][3] |

| Protein Binding | ~40-45% (primarily to albumin) | [2] |

| Distribution | 99% in the skeleton, 1% in extracellular fluids and soft tissues | |

| Metabolism | Calcium itself does not undergo direct metabolism | |

| Excretion | Primarily via feces (unabsorbed) and urine |

Core Molecular Interactions

The physiological effects of calcium gluconate are mediated by the interactions of the dissociated Ca²⁺ ions with a variety of biological molecules.

Protein Binding

A significant portion of circulating calcium is bound to plasma proteins, with albumin being the primary binding partner. This interaction is crucial for maintaining calcium homeostasis and for its transport throughout the body.

Table 2: Calcium-Albumin Binding Characteristics

| Parameter | Description | Source |